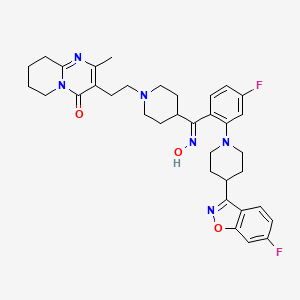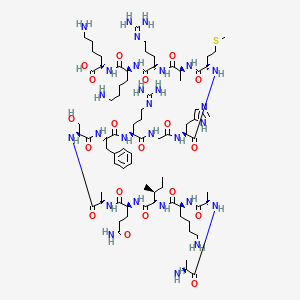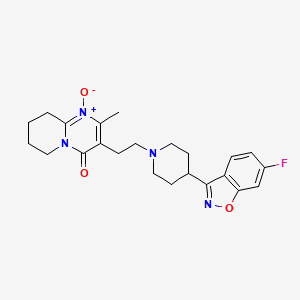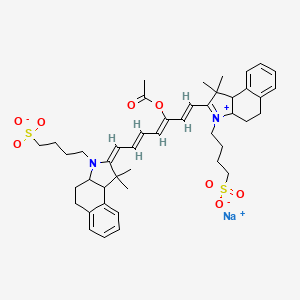
Flumioxazin-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flumioxazin-13C3, also known as this compound, is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 357.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
| { "Design of Synthesis Pathway": "The synthesis of Flumioxazin-13C3 involves the introduction of three 13C isotopes into the molecule. This can be achieved by using 13C labeled starting materials and/or incorporating 13C labeled reagents in the reaction steps. One possible synthesis pathway is as follows:", "Starting Materials": [ "3,5-dibromo-4-hydroxybenzonitrile-13C3", "4-chloro-2-fluoro-5-(trifluoromethyl)pyridine", "sodium hydride", "trimethylsilyl azide", "palladium(II) acetate", "triphenylphosphine", "copper(I) iodide", "sodium ascorbate", "potassium carbonate", "acetic acid", "methanol" ], "Reaction": [ "Step 1: 3,5-dibromo-4-hydroxybenzonitrile-13C3 is reacted with sodium hydride in DMF to form the corresponding phenoxide.", "Step 2: The phenoxide is then reacted with trimethylsilyl azide in the presence of copper(I) iodide and triphenylphosphine to form the corresponding azide.", "Step 3: The azide is then reduced with palladium(II) acetate and sodium ascorbate to form the corresponding amine.", "Step 4: 4-chloro-2-fluoro-5-(trifluoromethyl)pyridine is reacted with potassium carbonate in DMF to form the corresponding pyridine-2,5-diol.", "Step 5: The amine from Step 3 is then reacted with the pyridine-2,5-diol from Step 4 in the presence of acetic acid to form Flumioxazin-13C3.", "Step 6: Flumioxazin-13C3 is then purified and isolated using standard techniques such as column chromatography and recrystallization." ] } | |
CAS No. |
1346604-88-3 |
Molecular Formula |
C19H15FN2O4 |
Molecular Weight |
357.31 g/mol |
IUPAC Name |
2-(7-fluoro-3-oxo-4-(1,2,3-13C3)prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2/i1+1,2+1,7+1 |
InChI Key |
FOUWCSDKDDHKQP-BTCZPRMESA-N |
Isomeric SMILES |
[13CH]#[13C][13CH2]N1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F |
SMILES |
C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F |
Canonical SMILES |
C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F |
Synonyms |
2-[7-Fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione-13C3; Flumizin-13C3; Guillotine-13C3; Pledge-13C3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


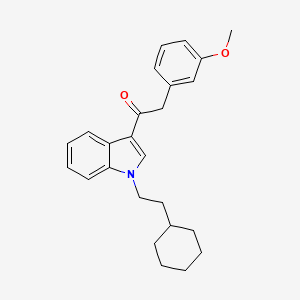
![L-[1-13C]Glucose](/img/structure/B583745.png)



![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)
